molecular formula C8H12ClNO B3385653 3-Butyl-5-(chloromethyl)-1,2-oxazole CAS No. 64988-72-3

3-Butyl-5-(chloromethyl)-1,2-oxazole

Cat. No.: B3385653
CAS No.: 64988-72-3
M. Wt: 173.64 g/mol
InChI Key: MRSPNNOEVHXZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-(chloromethyl)-1,2-oxazole is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-5-(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-2-3-4-7-5-8(6-9)11-10-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSPNNOEVHXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494366
Record name 3-Butyl-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64988-72-3
Record name 3-Butyl-5-(chloromethyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64988-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyl-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the 1,2 Oxazole Ring System in Chemical Research

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing a nitrogen and an oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique physicochemical properties and its ability to serve as a versatile scaffold in the design of complex molecules.

The 1,2-oxazole ring is a bioisostere for other functional groups, such as amides and esters, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. nih.gov Its derivatives have been shown to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The arrangement of the heteroatoms in the 1,2-oxazole ring creates a unique electronic distribution, influencing its reactivity and its capacity to engage in various non-covalent interactions with biological targets. nih.gov

The synthesis of the 1,2-oxazole ring can be achieved through several established methods, with the [3+2] cycloaddition of a nitrile oxide with an alkyne being a prominent route. Another common pathway involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. researchgate.net This synthetic accessibility allows for the creation of a diverse library of substituted 1,2-oxazoles for further investigation.

Overview of Chloromethyl Substituted Heterocycles As Synthetic Precursors

The introduction of a chloromethyl group onto a heterocyclic ring transforms the molecule into a highly valuable synthetic intermediate. The chloromethyl group is a reactive electrophilic site, making it an excellent handle for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, thereby enabling the structural diversification of the parent heterocycle.

The chlorine atom in a chloromethyl group is a good leaving group, readily displaced by a plethora of nucleophiles such as amines, thiols, alkoxides, and cyanides. This versatility facilitates the construction of more complex molecular architectures and the synthesis of targeted derivatives with specific properties. For instance, the reaction of a chloromethyl-substituted heterocycle with a primary amine can lead to the formation of a secondary amine, a common structural motif in many biologically active compounds.

The reactivity of the chloromethyl group can be modulated by the electronic nature of the heterocyclic ring to which it is attached. Electron-withdrawing or electron-donating substituents on the ring can influence the ease of nucleophilic attack. This interplay between the substituent and the ring system is a key consideration in the design of synthetic strategies involving these precursors.

Rationale for Dedicated Academic Investigation of 3 Butyl 5 Chloromethyl 1,2 Oxazole

Established Cycloaddition Approaches for 1,2-Oxazole Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent one of the most powerful and versatile tools for constructing five-membered heterocyclic rings like the 1,2-oxazole system. researchgate.netmdpi.com

The most prominent and direct route to the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile, such as an alkene or an alkyne. researchgate.netnih.gov The reaction with an alkene yields a 2-isoxazoline, which can be subsequently oxidized to the isoxazole (B147169), while reaction with an alkyne directly produces the aromatic isoxazole ring. nih.govyoutube.com

For the specific synthesis of this compound, this would involve the reaction of pentanenitrile oxide (to provide the 3-butyl substituent) with propargyl chloride (to provide the 5-chloromethyl substituent). The nitrile oxides themselves are often unstable and are typically generated in situ from the corresponding aldoximes through oxidation or from hydroximoyl chlorides via dehydrochlorination. nih.govresearchgate.netchemtube3d.com Various methods for this in situ generation have been developed to improve reaction efficiency and safety. mdpi.com

The scope of this reaction is broad, tolerating a wide range of substituents on both the nitrile oxide and the dipolarophile. This flexibility allows for the synthesis of a diverse library of substituted isoxazoles. The reaction can be carried out under various conditions, including thermal activation, and in different solvents. researchgate.netnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

1,3-Dipole (Nitrile Oxide Precursor)DipolarophileConditionsProductYieldReference
Pyridine aldehyde oximePropargyloxy-coumarintert-Butyl nitrite (B80452) (TBN), refluxCoumarin–isoxazole–pyridine hybridModerate-Good researchgate.net
2-Chloro-2-(hydroxyimino)acetateCarbo- or heterocyclic alkenesBaseFused or spirocyclic isoxazolinesHigh (up to 300g scale) researchgate.net
Various aldoximesTerminal alkynesCuSO4·5H2O, Sodium ascorbate3,5-Disubstituted isoxazolesOverall good yields researchgate.net
Resin-bound carboxylic acid (converted to alkyne)Various hydroximoyl chloridesSolution phaseResin-bound disubstituted isoxazolesGood nih.gov

The 1,3-dipolar cycloaddition of nitrile oxides is generally considered a one-step, concerted pericyclic reaction. mdpi.comyoutube.com The mechanism involves the simultaneous formation of two new sigma bonds as electrons flow from the 1,3-dipole to the dipolarophile. youtube.comyoutube.com

A key mechanistic aspect is the regioselectivity of the addition, which determines the substitution pattern of the final product. For instance, in the reaction of an unsymmetrical alkyne with a nitrile oxide, two different regioisomers can be formed. The observed regioselectivity is governed by both steric and electronic factors, which can be rationalized by the Frontier Molecular Orbital (FMO) theory. mdpi.com The theory predicts that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is dictated by the orbital coefficients at the terminal atoms of the dipole and dipolarophile, with the preferred isomer arising from the combination that leads to the stronger bonding interaction. mdpi.com While many cycloadditions of nitrile oxides proceed with high regioselectivity, mixtures of products are sometimes observed. youtube.com

Classical and Modified Cyclization Strategies

While cycloaddition is a primary route, various cyclization strategies have also been developed or adapted for the synthesis of five-membered heterocycles.

The Robinson-Gabriel synthesis is a classical and versatile method in heterocyclic chemistry that involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole (B20620) ring, typically using an acid catalyst. wikipedia.orgsynarchive.com This reaction, first described in the early 20th century, is a cornerstone for the synthesis of 2,5-di- and 2,4,5-trisubstituted 1,3-oxazoles . wikipedia.orgsynarchive.comnih.govacs.org The starting 2-acylamino-ketones can be prepared through various means, including the Dakin-West reaction. wikipedia.org Modern modifications have expanded its scope, including one-pot procedures and solid-phase syntheses. wikipedia.orgacs.orgnih.gov

It is critical to note that the Robinson-Gabriel synthesis and its adaptations yield 1,3-oxazoles , not the 1,2-oxazole (isoxazole) ring system present in the target compound, this compound. Therefore, this method is not directly applicable for the synthesis of the 1,2-oxazole scaffold.

The Van Leusen oxazole synthesis is another powerful method for forming an oxazole ring. organic-chemistry.org The reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a "C2N1" synthon. nih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups, leading to 5-substituted or 4,5-disubstituted 1,3-oxazoles . nih.govmdpi.com

As with the Robinson-Gabriel synthesis, the Van Leusen reaction is a method for the synthesis of 1,3-oxazoles . wikipedia.orgorganic-chemistry.orgtandfonline.com It is not a route to the 1,2-oxazole isomer and thus is not a viable strategy for synthesizing this compound.

Oxidative cyclization encompasses a broad range of reactions where ring formation is accompanied by an oxidation step. Several such methods are employed for constructing heterocyclic systems.

For the synthesis of 1,2-oxazoles (isoxazoles), a key oxidative cyclization approach involves the oxidation of aldoximes to generate nitrile oxides in situ, which then undergo a 1,3-dipolar cycloaddition with an alkene or alkyne as described in section 2.1.1. researchgate.net Various oxidizing agents, including hypervalent iodine reagents like (diacetoxyiodo)benzene, are used to facilitate this transformation. researchgate.netnsf.gov

Another distinct class of oxidative cyclization leads to the formation of 1,3-oxazoles. For example, a copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization has been developed to produce 2,5-disubstituted 1,3-oxazoles at room temperature. nih.gov This protocol is complementary to iodine-mediated cyclizations of enamides that can yield 2,4,5-trisubstituted 1,3-oxazoles. nih.govorganic-chemistry.org These methods, while powerful for building the 1,3-oxazole core, are not used for the 1,2-oxazole system. The synthesis of isoxazoles via oxidative cyclization primarily relies on pathways that form a nitrile oxide intermediate. nsf.gov

Table 2: Examples of Oxidative Cyclization for Heterocycle Synthesis

SubstrateReagentsProduct TypeProduct ExampleYieldReference
N-allylamides(Diacetoxyiodo)benzene, BF3·Et2O1,3-Oxazoline2-Substituted-oxazolinesModerate-Good nsf.gov
EnamidesCuBr2, K2S2O81,3-Oxazole2,5-Disubstituted oxazolesModerate-High nih.gov
Aldoximes and Maleimides[Hydroxy(tosyloxy)iodo]benzene (HTIB)1,2-IsoxazolineIsoxazoline derivativesGood researchgate.net
α-Bromo ketones and aminesCO2, Photoredox catalyst1,3-OxazoleSubstituted oxazolesGood organic-chemistry.org

Targeted Synthetic Routes for this compound

A highly effective and atom-economical approach for the synthesis of 3-substituted-5-(chloromethyl)-1,2-oxazoles involves the one-pot reaction of aldoximes with 2,3-dichloro-1-propene (B165496). This method is particularly relevant for the synthesis of this compound, where butanaldoxime would serve as the key starting material. The reaction proceeds via an in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] cycloaddition with the chlorinated propene.

The general reaction is effective for a range of both aromatic and aliphatic aldoximes. nih.gov In a typical procedure, the aldoxime is treated with a base in the presence of 2,3-dichloro-1-propene, which can act as both a reactant and a solvent. nih.gov The excess 2,3-dichloro-1-propene can often be recovered after the reaction, adding to the method's efficiency. nih.gov This approach provides good yields and operates under mild conditions. researchgate.net

Table 1: Representative Yields for the One-Pot Synthesis of 3-Substituted-5-(chloromethyl)-1,2-oxazoles

3-SubstituentAldoxime PrecursorYield (%)Reference
MethylAcetaldoximeGood researchgate.net
PhenylBenzaldehyde oximeGood researchgate.net
ButylButanaldoximeExpected GoodInferred from nih.gov

Note: The yield for the 3-butyl derivative is an educated estimation based on the reported success with other aliphatic aldoximes.

The regioselective synthesis of substituted 1,2-oxazoles can be achieved through the cyclocondensation of β-enamino ketoesters or β-enamino diketones with hydroxylamine (B1172632). nih.govrsc.org The regiochemical outcome of the reaction, determining the position of the substituents on the oxazole ring, can be controlled by carefully selecting the reaction conditions and the structure of the β-enamino precursor. nih.govnih.gov

For the synthesis of a 3-butyl-5-substituted-1,2-oxazole, a β-enamino ketoester derived from a butyl-containing β-ketoester would be the required intermediate. The subsequent reaction with hydroxylamine would lead to the formation of the 1,2-oxazole ring. While this method offers excellent control over regioselectivity, the introduction of the chloromethyl group at the 5-position would likely require a precursor already containing this functionality or a subsequent functionalization step.

Methodologies have been developed to access various regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles, by modifying solvents, using additives like pyridine, or employing Lewis acid catalysts such as BF₃. nih.gov

Tandem reactions that combine cycloisomerization with a functionalization step in a single operation represent a powerful strategy for the efficient construction of complex molecules. For the synthesis of substituted oxazoles, tandem cycloisomerization of N-propargylamides has emerged as a valuable method. mdpi.comacs.org These reactions are often catalyzed by Lewis acids, such as Zn(OTf)₂. mdpi.comacs.org

While specific examples detailing the synthesis of chloromethylated oxazoles via this route are not prevalent, the general principle involves the activation of the alkyne in the N-propargylamide by the catalyst, followed by an intramolecular attack of the amide oxygen to form the oxazole ring. A subsequent functionalization step could potentially introduce the chloromethyl group. For instance, a tandem cycloisomerization/alkylation sequence has been reported for the synthesis of other functionalized oxazoles. acs.org

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions and high functional group tolerance. Both palladium and nickel catalysts have been extensively used in the assembly of oxazole rings.

Palladium-Catalyzed Reactions in Oxazole Assembly

Palladium catalysts are well-known for their ability to mediate a variety of cross-coupling and cyclization reactions. In the context of isoxazole synthesis, palladium-catalyzed methods have been developed for the construction of polysubstituted derivatives. For example, a four-component, three-step synthesis has been reported for the preparation of biaryl-substituted isoxazoles, which involves a palladium-catalyzed Sonogashira coupling, followed by cyclocondensation and a Suzuki coupling. mdpi.com Another approach involves the palladium-catalyzed electrophilic intramolecular cyclization of alkynes and aldoximes to yield 3,4,5-trisubstituted isoxazoles. nih.gov These methods highlight the versatility of palladium catalysis in constructing the isoxazole core with diverse substitution patterns.

Nickel-Catalyzed Processes for Diverse Oxazole Substitution Patterns

Nickel catalysis provides a cost-effective and powerful alternative to palladium for the synthesis of oxazoles. Nickel-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 2,5-disubstituted oxazoles. nih.gov One notable method involves the cross-coupling of 2-methylthio-oxazole with various organozinc reagents in the presence of a nickel catalyst. nih.govfigshare.com This strategy allows for the introduction of a wide range of substituents at the 2-position. Furthermore, a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles has been demonstrated using a combination of palladium and nickel catalysts. nih.gov Nickel-catalyzed amination of aryl sulfamates has also been reported, showcasing the broad utility of nickel in C-N bond formation, a key step in some heterocyclic syntheses. nih.gov

Silver-Promoted Functionalization of Chloromethyl Oxazole Scaffolds

The functionalization of the chloromethyl group on the 1,2-oxazole ring opens a gateway to a diverse array of derivatives with potentially novel properties. While direct silver-promoted functionalization of this compound is not extensively documented in readily available literature, the principles of silver catalysis in organic synthesis suggest several plausible reaction pathways. Silver catalysts are well-regarded for their ability to promote a variety of transformations, including C-C bond formation, C-H activation, and the synthesis of heterocyclic compounds. researchgate.netrsc.orgdntb.gov.uarsc.orgnih.govacs.org

Silver(I) salts, in particular, are known to act as effective Lewis acids and can activate alkyl halides for nucleophilic substitution or coupling reactions. The general reactivity of silver catalysts suggests potential for the functionalization of the chloromethyl group through several mechanisms.

Nucleophilic Substitution:

One of the most straightforward applications of silver catalysis would be to facilitate the displacement of the chloride ion from the chloromethyl group by a range of nucleophiles. Silver ions can coordinate to the chlorine atom, enhancing the leaving group ability and promoting substitution reactions under mild conditions.

Table 1: Hypothetical Silver-Promoted Nucleophilic Substitution of 5-(chloromethyl)-1,2-oxazoles

EntryNucleophileSilver CatalystPotential Product
1R-OH (Alcohol)AgOTf5-(alkoxymethyl)-1,2-oxazole
2R-SH (Thiol)AgNO₃5-(alkylthiomethyl)-1,2-oxazole
3R₂NH (Amine)Ag₂CO₃5-(aminomethyl)-1,2-oxazole
4KCN (Cyanide)AgNO₃5-(cyanomethyl)-1,2-oxazole

This table represents potential reactions based on established principles of silver catalysis and has been constructed for illustrative purposes.

Cross-Coupling Reactions:

Silver catalysts can also be employed in cross-coupling reactions to form new carbon-carbon bonds. For instance, a silver-catalyzed coupling of the chloromethyl group with organometallic reagents could provide a route to extend the carbon chain or introduce aryl or vinyl moieties. Research has demonstrated silver's effectiveness in catalyzing C-C bond forming reactions with various substrates, including those involving carbon dioxide. rsc.orgnih.govresearchgate.net While direct examples with chloromethyl oxazoles are scarce, the underlying principles are applicable.

Table 2: Potential Silver-Catalyzed Cross-Coupling Reactions

EntryCoupling PartnerSilver CatalystPotential Product
1Grignard Reagent (R-MgX)AgCl5-(alkyl)-1,2-oxazole
2Organoboron Compound (R-B(OR)₂)Ag₂O5-(aryl/vinyl)-1,2-oxazole

This table illustrates potential cross-coupling reactions and is based on the known reactivity of silver catalysts.

Detailed Research Findings:

While specific studies on the silver-promoted functionalization of this compound are not prominent, related research on other heterocyclic systems provides valuable insights. For example, silver-catalyzed C-H functionalization of heterocycles is a burgeoning field, suggesting that silver could potentially activate the C-H bonds of the butyl group or even the oxazole ring itself under specific conditions. researchgate.netresearchgate.net Furthermore, the synthesis of various nitrogen-containing heterocycles is often facilitated by silver catalysis, underscoring the broad utility of silver in heterocyclic chemistry. dntb.gov.uarsc.org

The synthesis of related 5-chloromethyl-oxazole derivatives has been reported through various methods. For instance, 5-(chloromethyl)-2-phenyloxazole can be synthesized from chloroacetyl chloride and diazomethane, followed by reaction with benzonitrile (B105546) in the presence of boron trifluoride etherate. prepchem.com This highlights a potential route to the chloromethyl oxazole core.

The introduction of the butyl group at the 3-position can be inferred from syntheses of related compounds like 3-tert-butyl-1,2,4-oxadiazole, which involves the reaction of tert-butyl amidoxime (B1450833) with an activated carboxylic acid derivative. lew.ro A similar strategy could potentially be adapted for the synthesis of the target 1,2-oxazole.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom of the chloromethyl group is a good leaving group, facilitating its displacement by various nucleophiles. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups.

Conversion to Aminomethyl Derivatives

The reaction of 3-substituted-5-(chloromethyl)isoxazoles with primary and secondary amines provides a direct route to the corresponding 5-(aminomethyl)isoxazole derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Research on analogous 3-alkyl(aryl)-5-chloromethylisoxazoles has shown that they readily react with amines such as dimethylamine (B145610) to yield the corresponding 5-(dimethylaminomethyl)isoxazoles. organic-chemistry.org These transformations are crucial for the synthesis of various biologically active molecules and building blocks in medicinal chemistry. organic-chemistry.orgdoi.org

NucleophileReagents and ConditionsProductReference
DimethylamineNot specified3-Alkyl(aryl)-5-(dimethylaminomethyl)isoxazole organic-chemistry.org
2-AminoethanolNot specified3-Alkyl(aryl)-5-((2-hydroxyethyl)aminomethyl)isoxazole organic-chemistry.org
MethylamineNot specified3-Alkyl(aryl)-5-(methylaminomethyl)isoxazole organic-chemistry.org

This table presents data for analogous 3-alkyl(aryl)-5-chloromethylisoxazoles.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

The chloromethyl group can be converted to an alkoxymethyl or acyloxymethyl group through reaction with alcohols or carboxylates, respectively. The Williamson ether synthesis, a well-established method for forming ethers, is applicable here, where an alkoxide ion displaces the chloride. wikipedia.orgmasterorganicchemistry.comlibretexts.org Similarly, carboxylate salts can act as nucleophiles to form esters.

For instance, 5-Chloromethyl-3-methyl-1,2-oxazole has been shown to react with substituted benzaldehydes containing a phenolic hydroxyl group in the presence of potassium carbonate in boiling ethanol. organic-chemistry.org This reaction, a variation of the Williamson ether synthesis, yields the corresponding aryloxymethyl-substituted isoxazoles. organic-chemistry.org Additionally, reactions with sodium acetate (B1210297) have been reported to produce the corresponding acetoxymethyl derivatives. organic-chemistry.org

NucleophileReagents and ConditionsProductReference
Substituted Benzaldehydes (phenolic)K2CO3, boiling ethanolIsoxazolylmethyloxy-substituted benzaldehydes organic-chemistry.org
Sodium AcetateNot specified3-Alkyl(aryl)-5-(acetoxymethyl)isoxazole organic-chemistry.org
Sodium MethoxideNot specified3-Alkyl(aryl)-5-(methoxymethyl)isoxazole organic-chemistry.org

This table presents data for analogous 3-alkyl(aryl)-5-chloromethylisoxazoles.

Reactions with Sulfur-Based Nucleophiles (e.g., Thiocyanates)

Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with 5-(chloromethyl)isoxazoles. A key example is the reaction with ammonium (B1175870) thiocyanate, which leads to the formation of 5-(isothiocyanatomethyl)isoxazoles. organic-chemistry.org These isothiocyanates are versatile intermediates that can be further transformed into other sulfur-containing heterocycles.

NucleophileReagents and ConditionsProductReference
Ammonium ThiocyanateNot specified3-Alkyl(aryl)-5-(isothiocyanatomethyl)isoxazole organic-chemistry.org

This table presents data for analogous 3-alkyl(aryl)-5-chloromethylisoxazoles.

Cross-Coupling Reactions Involving the Chloromethyl Group

While less common than reactions at sp2-hybridized carbons, the chloromethyl group can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of aryl, vinyl, and alkyl substituents at the methylene (B1212753) bridge.

Suzuki–Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. While there are no direct reports of Suzuki-Miyaura coupling involving the chloromethyl group of a 5-(chloromethyl)isoxazole, the reaction is well-documented for benzylic halides, which are electronically similar. nih.gov The oxidative addition of the palladium catalyst to the carbon-chlorine bond is a key step in the catalytic cycle. nih.gov

By analogy, it is anticipated that this compound could react with arylboronic acids in the presence of a suitable palladium catalyst and a base to yield 3-Butyl-5-(arylmethyl)-1,2-oxazoles. The success of such a reaction would likely depend on the careful selection of the catalyst, ligands, and reaction conditions to favor the desired coupling over potential side reactions. Research on other chloromethyl-substituted heterocycles, such as 2-(chloromethyl)-2,1-borazaronaphthalene, has demonstrated successful palladium-catalyzed Suzuki-Miyaura cross-coupling with potassium (hetero)aryl- and alkenyltrifluoroborates. nih.gov

Coupling PartnerCatalyst SystemProduct TypeReference
Potassium (Hetero)aryltrifluoroboratesPd catalyst, ligand, base2-((Hetero)arylmethyl)-2,1-borazaronaphthalene nih.gov
Potassium AlkenyltrifluoroboratesPd catalyst, ligand, base2-(Allyl)-2,1-borazaronaphthalene nih.gov

This table presents data for the analogous compound 2-(chloromethyl)-2,1-borazaronaphthalene and is intended to be illustrative of potential reactivity.

Other Metal-Catalyzed Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling strategies could potentially be applied to this compound. These include Sonogashira coupling with terminal alkynes to introduce alkynyl groups, and Negishi coupling with organozinc reagents. For instance, the palladium-catalyzed cross-coupling of 2-(chloromethyl)-2,1-borazaronaphthalene with terminal alkynes has been successfully demonstrated. nih.gov Iron-catalyzed cross-coupling reactions of alkyl Grignard reagents with aryl chlorides have also been reported, suggesting the potential for similar transformations with chloromethyl-substituted heterocycles. mdpi.com The development of such methods would further enhance the synthetic versatility of the title compound.

Investigating Ring-Opening Reactions of 1,2-Oxazole Derivatives

The susceptibility of the N-O bond to cleavage makes the isoxazole ring a versatile precursor to a variety of acyclic compounds and other heterocyclic systems. researchgate.net Several strategies can be employed to induce ring-opening.

Reductive Ring-Opening: As detailed in the previous section, catalytic hydrogenation is a primary method for cleaving the isoxazole ring to produce synthetically valuable intermediates like β-aminoenones. researchgate.netthieme-connect.comresearchgate.net

Base-Catalyzed Ring-Opening: Isoxazoles can undergo ring-opening in the presence of a base. Deprotonation at C4 can initiate a cascade that results in the cleavage of the N-O bond to form a vinylogous nitrile, often a cyanoenolate, as a transient intermediate. acs.org This reactivity highlights the acidity of the C4 proton. nih.gov

Photochemical Rearrangement: Upon exposure to UV irradiation, the weak N-O bond in isoxazoles can break. This photolytic cleavage can generate a transient azirine intermediate, which can subsequently rearrange to form a more stable 1,3-oxazole. wikipedia.orgwikipedia.org This transformation provides a pathway to convert 1,2-oxazole scaffolds into their 1,3-isomers.

Nucleophile-Induced Ring Transformation: In some cases, nucleophilic attack can lead to ring-opening followed by recyclization into a new heterocyclic system. For example, isoxazoles have been transformed into furan (B31954) and pyran derivatives through a process involving initial ring-opening by a base in the presence of an aldehyde, followed by nucleophilic attack and heterocyclization. rsc.org

For this compound, these ring-opening strategies offer pathways to diverse molecular architectures, leveraging the inherent reactivity of the isoxazole core.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Butyl 5 Chloromethyl 1,2 Oxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Butyl-5-(chloromethyl)-1,2-oxazole, providing detailed information about the chemical environment of individual atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial framework for structural assignment. In the ¹H NMR spectrum, characteristic signals for the butyl group protons would appear as a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The chloromethyl protons would exhibit a distinct singlet, and the proton on the oxazole (B20620) ring would also present as a singlet at a downfield chemical shift due to the influence of the heteroatoms.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom. The carbons of the butyl group would appear in the aliphatic region, while the chloromethyl carbon would be shifted further downfield. The oxazole ring carbons would have characteristic chemical shifts, with C3 and C5 appearing at significantly different positions due to their distinct electronic environments. For instance, in related 1,2-oxazole structures, the C3 and C5 carbons can have shifts around 150.2 ppm and 179.5 ppm, respectively. beilstein-journals.org

To unambiguously assign these signals and confirm the connectivity, two-dimensional (2D) NMR techniques are indispensable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connection between the butyl group at the C3 position and the chloromethyl group at the C5 position of the oxazole ring.

Furthermore, ¹⁵N NMR spectroscopy could provide valuable information. The nitrogen atom in the 1,2-oxazole ring is expected to have a characteristic chemical shift. In similar 1,2-oxazole systems, the nitrogen resonance has been observed at approximately -3.1 ppm. beilstein-journals.org This data point, in conjunction with ¹H-¹⁵N HMBC experiments, would definitively confirm the position of the nitrogen atom within the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxazole-H4~6.0-6.5~100-110
CH₂Cl~4.6-4.8~40-45
Butyl-CH₂ (α)~2.6-2.8~28-32
Butyl-CH₂ (β)~1.6-1.8~30-34
Butyl-CH₂ (γ)~1.3-1.5~22-25
Butyl-CH₃~0.9-1.0~13-15
Oxazole-C3-~160-165
Oxazole-C5-~170-175

Note: These are predicted values based on typical ranges for similar functional groups and substituted oxazoles.

Conformational analysis of this compound can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY or ROESY. These techniques detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the substituents relative to the oxazole ring. For example, NOE correlations between the protons of the butyl group and the oxazole ring proton would help to define the rotational conformation around the C3-butyl bond. Similarly, the orientation of the chloromethyl group could be probed. In related chiral 1,2-oxazoles, the presence of rotational conformers has been observed, leading to two sets of signals in the NMR spectra. beilstein-journals.org

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C=N stretching vibration of the oxazole ring typically appears in the region of 1620-1650 cm⁻¹. The C=C stretching of the ring would be observed around 1500-1550 cm⁻¹. The C-O-N stretching vibrations of the oxazole ring are expected in the 1300-1400 cm⁻¹ region. The C-H stretching vibrations of the butyl and chloromethyl groups would be found in the 2850-3000 cm⁻¹ range. A key feature would be the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region. tubitak.gov.trnih.gov

Raman spectroscopy would provide complementary information. While C-H and C-Cl stretching vibrations are also observable in Raman spectra, the symmetric vibrations of the oxazole ring are often more intense in Raman than in IR.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
C-H Stretch (Aliphatic)2850-30002850-3000
C=N Stretch (Oxazole)1620-16501620-1650
C=C Stretch (Oxazole)1500-15501500-1550
C-O-N Stretch (Oxazole)1300-14001300-1400
C-Cl Stretch600-800600-800

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂ClNO), the expected monoisotopic mass is approximately 173.06 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the chloromethyl radical (•CH₂Cl), the butyl group, or cleavage of the oxazole ring. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in identification. uni.luuni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/zNotes
[M]⁺173.06Molecular ion
[M+2]⁺175.06Due to ³⁷Cl isotope
[M-CH₂Cl]⁺124.09Loss of chloromethyl radical
[M-C₄H₉]⁺116.01Loss of butyl radical
[C₄H₉]⁺57.07Butyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional structure of the molecule in the solid state. nih.gov

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related oxazole derivatives reveals key structural features that can be anticipated. nih.govvensel.org The 1,2-oxazole ring is expected to be planar. The butyl group and the chloromethyl group would be attached to this planar ring, and their precise orientations and conformations would be determined.

The crystal packing would be influenced by intermolecular interactions such as van der Waals forces. In some related structures, C-H···N, C-H···O, and even halogen bonding interactions have been observed to play a role in stabilizing the crystal lattice. nih.govvensel.org A Hirshfeld surface analysis could be employed to quantify these intermolecular contacts. nih.gov Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide the ultimate confirmation of its molecular structure.

Computational and Theoretical Investigations of 3 Butyl 5 Chloromethyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. irjweb.com For 3-Butyl-5-(chloromethyl)-1,2-oxazole, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G++(d,p), can provide a wealth of information about its intrinsic properties. irjweb.com

These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. irjweb.com

Furthermore, DFT calculations can be used to derive several global reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer quantitative measures of the molecule's reactivity. Studies on similar oxazole (B20620) derivatives have shown that these parameters are instrumental in understanding their chemical behavior. irjweb.com For instance, a high electrophilicity index would suggest that this compound is a good electrophile, likely to react with nucleophiles at electron-deficient sites. The molecular electrostatic potential (MEP) map is another valuable output, which visually represents the electron density distribution and highlights regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.7 eVReflects chemical reactivity and stability
Electronegativity (χ)~ 3.65 eVMeasures the power to attract electrons
Chemical Hardness (η)~ 2.85 eVIndicates resistance to change in electron distribution
Electrophilicity Index (ω)~ 2.34 eVQuantifies electrophilic character
Note: The values presented are representative and based on typical results for similar oxazole derivatives calculated using DFT methods.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a key area of interest would be the reactions involving the highly reactive chloromethyl group at the C5 position.

Theoretical models can be employed to study nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. By mapping the potential energy surface of the reaction, computational chemists can identify the minimum energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state provides the activation energy, a critical factor in determining the reaction rate.

For example, the reaction of this compound with a nucleophile like an amine or a thiol could be modeled. Quantum chemical calculations would help determine whether the reaction proceeds through an SN1 or SN2 mechanism. The calculations can also predict the influence of the solvent on the reaction pathway and energetics, often through the use of implicit or explicit solvent models. researchgate.net Research on the synthesis of related isoxazole (B147169) derivatives often involves cycloaddition reactions, and quantum chemical modeling can be instrumental in understanding the regioselectivity and stereoselectivity of such processes. nih.govmdpi.com

Table 2: Illustrative Reaction Modeling Data for a Hypothetical SN2 Reaction of this compound

ParameterCalculated Value (kcal/mol)Description
Energy of Reactants0.0Relative energy of starting materials
Energy of Transition State+20.5Activation barrier for the reaction
Energy of Products-15.2Overall reaction enthalpy
Note: These are hypothetical values to illustrate the type of data obtained from quantum chemical modeling of a reaction mechanism.

In Silico Predictions of Molecular Interactions and Reactivity Profiles

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various chemical and biological systems. In silico methods provide a means to predict these interactions and generate comprehensive reactivity profiles.

The molecular electrostatic potential (MEP) map, derived from DFT calculations, is a primary tool for this purpose. It identifies the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the oxazole ring is expected to be an electron-rich site, capable of acting as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the butyl and chloromethyl groups would be electron-poor and could participate in weak hydrogen bonding interactions. The oxazole ring itself can engage in π-stacking interactions with other aromatic systems. bohrium.comnih.gov

Molecular docking simulations can be used to predict how this molecule might bind to the active site of a protein or enzyme. Although this falls into the realm of medicinal chemistry, the underlying principles of predicting molecular interactions are fundamental. Such simulations score different binding poses based on the types and strengths of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on other oxazole derivatives have highlighted the importance of a combination of specific and non-specific interactions in determining crystal packing and biological activity. bohrium.comnih.gov

Conformation Analysis and Stereochemical Insights via Computational Methods

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, plays a significant role in its properties and reactivity. For this compound, the flexibility of the butyl group introduces conformational isomerism.

Computational methods can be used to perform a systematic conformational analysis to identify the most stable conformers. This is typically done by rotating the rotatable bonds (in this case, the C-C bonds of the butyl chain) and calculating the potential energy of each resulting conformation. The results can be plotted on a potential energy surface to visualize the energy landscape and identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively.

3 Butyl 5 Chloromethyl 1,2 Oxazole As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures

Synthesis of Polyheterocyclic Systems

The reactivity of the chloromethyl group in 3-butyl-5-(chloromethyl)-1,2-oxazole is a key feature exploited in the synthesis of polyheterocyclic systems. This electrophilic center readily reacts with a variety of nucleophiles, including those that are part of another heterocyclic ring, to form larger, fused, or linked polyheterocyclic structures.

One common strategy involves the reaction of the chloromethyl group with nitrogen, oxygen, or sulfur nucleophiles present in other heterocyclic systems. For instance, reaction with an amino-substituted pyridine or imidazole can lead to the formation of a new C-N bond, linking the oxazole (B20620) ring to the second heterocycle. Subsequent intramolecular cyclization reactions can then be employed to generate more complex, fused polyheterocyclic frameworks. While specific examples detailing the use of this compound are not extensively documented, the reactivity pattern is well-established for analogous 5-(chloromethyl)oxazoles.

Another approach is the conversion of the chloromethyl group into other functional groups that can participate in cycloaddition reactions. For example, conversion to an azide followed by a [3+2] cycloaddition with an alkyne-substituted heterocycle can furnish a triazole-linked bi-heterocyclic system. The oxazole ring itself can also participate in Diels-Alder reactions, acting as a diene, which upon cycloaddition and subsequent rearrangement can lead to the formation of substituted pyridines fused to other rings wikipedia.org.

The following table illustrates potential synthetic pathways to polyheterocyclic systems using a generic 5-(chloromethyl)oxazole as a representative building block.

Starting Heterocycle (Nucleophile)Reaction TypeResulting Polyheterocyclic System
2-AminopyridineNucleophilic SubstitutionPyridyl-amino-methyl-oxazole
4-MercaptoimidazoleNucleophilic SubstitutionImidazolyl-thio-methyl-oxazole
2-HydroxypyrimidineWilliamson Ether SynthesisPyrimidyloxy-methyl-oxazole
Alkyne-substituted ThiopheneConversion to Azide, then CuAACThienyl-triazolyl-methyl-oxazole

These examples highlight the modularity that this compound offers in the construction of diverse and complex polyheterocyclic scaffolds.

Construction of Macrocyclic Structures

The bifunctional nature of this compound and its derivatives makes it an attractive component for the synthesis of macrocyclic structures. The oxazole ring can be incorporated as a rigid linker or a corner piece in a macrocycle, influencing its shape and pre-organizing it for specific binding interactions.

A common strategy for macrocyclization involves preparing a linear precursor that contains the oxazole moiety and two reactive termini. The chloromethyl group of the oxazole can be one of these reactive sites, or it can be used to attach a side chain that participates in the cyclization. For example, a linear peptide-like chain can be synthesized with an N-terminal amine and a C-terminal carboxylate, and a 5-(aminomethyl)-3-butyl-1,2-oxazole derivative incorporated within the chain. Standard peptide coupling conditions can then be used for the head-to-tail cyclization.

Alternatively, the chloromethyl group can be directly involved in the macrocyclization step. A linear precursor with two nucleophilic ends, such as a diamine or a dithiol, can be reacted with a derivative of this compound that also contains an electrophilic site, leading to a double nucleophilic substitution and the formation of the macrocycle. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is another powerful tool for macrocyclization that can involve derivatives of this compound mdpi.comnih.gov. A linear precursor containing an azide at one end and an alkyne at the other, with the oxazole unit in between, can be efficiently cyclized under mild conditions.

Research on oxazole-based peptidomimetics has demonstrated their utility as building blocks for preparing macrocycles. nih.govacs.orgacs.org These macrocyclic structures can serve as scaffolds for supramolecular chemistry or as ligands for biological targets. nih.govacs.orgacs.org For instance, oxazole-containing amino acids have been used to prepare macrocycles containing lysine and glutamic acid residues through a combination of solid- and solution-phase synthesis. nih.govacs.orgacs.org

The table below outlines some general approaches to macrocyclization incorporating an oxazole core.

Macrocyclization StrategyPrecursor ComponentsResulting Macrocycle Feature
Amide Bond FormationLinear peptide with oxazole-amino acidPeptide macrocycle with rigid oxazole linker
Double Nucleophilic SubstitutionDiamine/dithiol and bis-electrophilic oxazoleMacrocycle with heteroatom linkages
Azide-Alkyne CycloadditionLinear precursor with terminal azide and alkyneTriazole-containing macrocycle

Role in Amino Acid and Peptide Analogue Synthesis

The structural rigidity and metabolic stability of the oxazole ring make it an excellent isostere for the amide bond in peptides. Consequently, this compound is a valuable precursor for the synthesis of amino acid and peptide analogues with modified properties.

Derivatization for Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as enhanced stability towards proteolysis. The oxazole ring can be incorporated into a peptide backbone to replace a labile amide bond, thereby increasing its resistance to enzymatic degradation.

Starting from this compound, the chloromethyl group can be converted into an amino group or a carboxylic acid group, yielding non-natural amino acids. For example, nucleophilic substitution of the chloride with azide, followed by reduction, provides a 5-(aminomethyl)-3-butyl-1,2-oxazole. This can then be used as a building block in solid-phase peptide synthesis. Similarly, oxidation of the chloromethyl group can lead to the corresponding carboxylic acid, which can also be incorporated into peptide chains.

The synthesis of densely functionalized oxazole-containing amino acids has been described as a route to preparing orthogonally protected scaffolds for supramolecular chemistry. nih.govacs.orgacs.org These building blocks can be employed in both solid- and solution-phase synthesis to create macrocycles with peptide-like features. nih.govacs.orgacs.org The presence of the oxazole moiety confers specific conformational constraints on the resulting peptidomimetic, which can be beneficial for binding to biological targets. nih.gov

The following table provides examples of derivatization of the chloromethyl group to generate useful peptidomimetic building blocks.

Reagent(s)Intermediate Functional GroupFinal Building Block
1. Sodium Azide (NaN3) 2. Triphenylphosphine (PPh3), H2OAzide5-(Aminomethyl)-3-butyl-1,2-oxazole
1. Sodium Cyanide (NaCN) 2. Acid or Base HydrolysisNitrile(3-Butyl-1,2-oxazol-5-yl)acetic acid
Potassium PhthalimidePhthalimideN-protected 5-(aminomethyl)-3-butyl-1,2-oxazole

Application in DNA-Encoded Chemical Libraries

DNA-encoded chemical libraries (DELs) have emerged as a powerful tool for the discovery of new bioactive molecules. springernature.comresearchgate.netresearchgate.net This technology relies on the synthesis of large combinatorial libraries of small molecules, where each molecule is covalently attached to a unique DNA tag that encodes its chemical structure. The synthesis of these libraries requires chemical reactions that are compatible with the DNA tag.

The reactive nature of the chloromethyl group in this compound makes it a suitable building block for DEL synthesis. It can be used in "on-DNA" reactions where the oxazole moiety is attached to a DNA-linked scaffold. The chloromethyl group can then be reacted with a diverse set of nucleophiles in a combinatorial fashion, with each reaction step being recorded by the addition of a new DNA barcode.

The development of novel DNA-tolerant reactions, including heterocyclizations, is crucial for expanding the chemical diversity of DELs. researchgate.netnuph.edu.ua The use of reactive heterocyclic building blocks like this compound allows for the introduction of rigid, drug-like scaffolds into the library. The oxazole core can serve as a central scaffold from which different substituents are displayed, creating a library with diverse three-dimensional shapes.

The table below summarizes the key features of this compound that make it suitable for DEL synthesis.

FeatureAdvantage in DEL Synthesis
Reactive Chloromethyl GroupAllows for efficient on-DNA coupling with a wide range of nucleophiles.
Stable Oxazole CoreProvides a rigid, drug-like scaffold.
Butyl GroupEnhances solubility and can be varied to explore chemical space.
Bifunctional PotentialCan be used as a linker to connect different parts of a molecule.

Precursor for Advanced Materials Research

While the primary applications of this compound are in medicinal chemistry and organic synthesis, its structure suggests potential as a precursor for advanced materials. The combination of a stable heterocyclic ring and a reactive functional group allows for its incorporation into polymeric structures.

The related class of poly(2-oxazoline)s, which are isomers of poly(oxazole)s, are known for their biocompatibility and are used in various biomedical applications. mdpi.com The polymerization of 2-substituted-2-oxazolines proceeds via a cationic ring-opening mechanism. While the direct polymerization of 1,2-oxazoles is not as common, this compound could be used as a functional monomer in co-polymerization reactions.

The chloromethyl group can be used to graft the oxazole moiety onto existing polymer backbones, thereby modifying the properties of the material. For example, reaction with a polymer containing nucleophilic side chains could introduce the rigid and polar oxazole unit, potentially altering the thermal and mechanical properties of the polymer.

Furthermore, the oxazole ring is known to be a component of some organic semiconducting polymers. acs.org By designing appropriate polymerization strategies, it may be possible to incorporate this compound or its derivatives into conjugated polymers for applications in organic electronics. The oxazole unit can influence the electronic properties of the polymer, such as its band gap and charge transport characteristics. acs.org

The following table outlines potential applications of this compound in materials science.

Application AreaRole of this compoundPotential Material Property
Polymer ModificationGrafting agent onto existing polymersModified thermal stability, polarity, and mechanical strength
Functional MonomersCo-monomer in polymerization reactionsIntroduction of a rigid, heterocyclic unit into the polymer backbone
Organic ElectronicsPrecursor for conjugated polymersTuning of electronic properties (e.g., band gap)

Potential in Optoelectronic Material Development

This compound is a versatile synthetic building block with significant potential in the development of novel optoelectronic materials. Its utility arises from the combination of the isoxazole (B147169) core and the reactive chloromethyl group. The isoxazole ring is an electron-rich five-membered heterocycle that can be incorporated into larger conjugated systems to influence their electronic properties. The chloromethyl group provides a reactive site for introducing various functional groups, allowing for the fine-tuning of the material's characteristics.

Research in this area focuses on the synthesis of organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov By chemically modifying this compound, scientists can create new materials with tailored properties such as high charge carrier mobility and desirable energy levels. The butyl group enhances the solubility of the resulting materials, which is a crucial factor for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices.

The development of new materials for organic light-emitting diodes (OLEDs) is another promising application. The isoxazole moiety can be integrated into the structure of host materials or emitters to improve their thermal stability, photoluminescence efficiency, and color purity. The ability to systematically modify the molecular structure through the chloromethyl handle allows for the exploration of structure-property relationships, which is key to designing next-generation optoelectronic materials.

PropertySignificance in Optoelectronic Materials
Isoxazole CoreInfluences electronic properties of conjugated systems.
Chloromethyl GroupAllows for facile introduction of functional groups.
Butyl GroupEnhances solubility for solution-based processing.
Molecular TailoringEnables fine-tuning of properties for specific applications.

Utility in Agrochemical Intermediate Synthesis

The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry, and this compound serves as a key intermediate in the synthesis of novel pesticides. researchgate.netscilit.com The isoxazole ring is present in a number of commercially successful fungicides, herbicides, and insecticides. wikipedia.org The biological activity of these compounds is often attributed to the specific arrangement of atoms within the isoxazole ring and the nature of the substituents attached to it.

The reactive chloromethyl group at the 5-position of the isoxazole ring is a particularly useful feature for synthetic chemists. It allows for the straightforward introduction of a wide variety of other chemical groups through nucleophilic substitution reactions. This versatility enables the creation of large libraries of candidate compounds that can be screened for their biological activity against various pests and plant diseases. For instance, the synthesis of novel fungicides often involves the displacement of the chloride with sulfur-, oxygen-, or nitrogen-containing moieties to generate new chemical entities with potentially enhanced efficacy. google.com

Structural FeatureRole in Agrochemical Synthesis
Isoxazole RingEstablished pharmacophore with inherent biological activity. researchgate.netnih.gov
Chloromethyl GroupReactive handle for introducing diverse functionalities.
Butyl GroupModulates lipophilicity, influencing uptake and translocation.

Methodological Approaches in Structure Activity Relationship Sar Studies of 1,2 Oxazole Derivatives

Systematic Modification of the Butyl and Chloromethyl Substituents

The substituents at the C3 and C5 positions of the 1,2-oxazole ring are critical determinants of the molecule's interaction with biological targets. Systematic modifications of these groups provide valuable insights into the structural requirements for optimal activity.

The n-butyl group at the C3 position offers a lipophilic anchor that can be systematically modified to probe the size, shape, and nature of the corresponding binding pocket on a biological target.

Varying the length of the alkyl chain at the C3 position can significantly impact biological activity. An increase or decrease in the number of carbon atoms affects the lipophilicity of the compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for the target. Branching of the alkyl chain, for instance, by replacing the n-butyl group with an isobutyl, sec-butyl, or tert-butyl group, introduces steric bulk that can either enhance or diminish binding affinity depending on the topology of the receptor's binding site.

Table 1: Illustrative SAR Data for Alkyl Chain Modification at C3

Compound ID C3-Substituent Biological Activity (IC₅₀, µM)
1a n-Butyl 10.5
1b Propyl 15.2
1c Pentyl 8.9
1d Isobutyl 12.1
1e tert-Butyl 25.8

Note: The data in this table is hypothetical and for illustrative purposes only.

The introduction of double or triple bonds within the butyl chain can alter the conformational flexibility and electronic properties of the substituent. A butenyl or butynyl group, for example, would introduce rigidity and potential for π-π interactions. Replacing the butyl group with a cyclobutyl or cyclopentyl moiety would also impose conformational constraints and explore different spatial arrangements within the binding pocket.

The chloromethyl group at the C5 position is a reactive electrophilic site and a potential hydrogen bond acceptor, making it a crucial point for modification in SAR studies.

Replacing the chlorine atom with other halogens (fluorine, bromine, or iodine) allows for a systematic investigation of the influence of electronegativity, atomic size, and polarizability on biological activity. Fluorine, being highly electronegative, can alter the electronic distribution and potentially form strong hydrogen bonds. Bromine and iodine, with their larger atomic radii, can introduce favorable van der Waals interactions but may also introduce steric hindrance.

Table 2: Illustrative SAR Data for Halogen Modification at C5

Compound ID C5-Substituent Biological Activity (IC₅₀, µM)
2a Chloromethyl 10.5
2b Fluoromethyl 8.2
2c Bromomethyl 12.9
2d Iodomethyl 18.4

Note: The data in this table is hypothetical and for illustrative purposes only.

The chloromethyl group can be replaced with a variety of other functionalities to explore different types of interactions. For instance, replacement with a hydroxymethyl or methoxymethyl group would introduce hydrogen bond donor and acceptor capabilities. Conversion to an aminomethyl or a thiolmethyl group would introduce basic and nucleophilic properties, respectively, which could lead to different binding modes and potencies.

Influence of Heterocyclic Ring Substitution Patterns on Molecular Recognition

The spatial arrangement and electronic nature of the substituents on the 1,2-oxazole ring are fundamental to how the molecule is recognized by its biological target.

The electronic properties of the substituents, such as their electronegativity and ability to participate in hydrogen bonding or dipole-dipole interactions, are crucial for the strength and specificity of the drug-receptor interaction. The chlorine atom in the chloromethyl group, for example, creates a dipole moment and can act as a weak hydrogen bond acceptor. Modifications that alter the electronic landscape of the molecule can significantly affect its binding affinity and, consequently, its biological activity.

Conformational Landscape and Pharmacophore Elucidation

Understanding the preferred three-dimensional arrangement of the molecule and identifying the key features responsible for its biological activity are essential steps in rational drug design.

The butyl and chloromethyl groups are flexible and can adopt multiple conformations. Conformational analysis, often performed using computational methods such as molecular mechanics and quantum mechanics, helps to identify the low-energy, biologically relevant conformations of the molecule. This information is critical for understanding how the molecule fits into its binding site and for designing more rigid analogs with improved activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 3-butyl-5-(chloromethyl)-1,2-oxazole derivatives, the key pharmacophoric features would likely include the hydrophobic region defined by the butyl group, the hydrogen bond accepting/electrophilic site of the chloromethyl group, and the specific spatial arrangement of these features relative to the 1,2-oxazole ring. Pharmacophore models can be generated from a set of active compounds and used to virtually screen for new, potentially active molecules.

Computational Tools in SAR Analysis (e.g., QSAR, Molecular Docking Methodologies)

Computational chemistry plays a vital role in modern SAR studies, enabling the prediction of biological activity and the elucidation of binding mechanisms at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of 1,2-oxazole derivatives with known activities, a predictive QSAR model can be developed. nih.gov This model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Table 3: Key Descriptors in a Hypothetical QSAR Model for 1,2-Oxazole Derivatives

Descriptor Definition Contribution to Activity
LogP Lipophilicity Positive
Dipole Moment Molecular Polarity Negative
Molecular Weight Size of the Molecule Parabolic
HOMO Energy Electron Donating Ability Positive

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies of this compound and its analogs into the active site of a target protein can provide detailed insights into the specific interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These studies can rationalize the observed SAR data and guide the design of new derivatives with improved binding affinity and selectivity.

Future Directions and Emerging Research Avenues for 3 Butyl 5 Chloromethyl 1,2 Oxazole

Development of Novel and Sustainable Synthetic Protocols

The synthesis of 1,2-oxazole derivatives traditionally relies on methods that can involve harsh conditions or generate significant waste. Future research will likely focus on developing more environmentally benign and efficient protocols for the synthesis of 3-Butyl-5-(chloromethyl)-1,2-oxazole. Green chemistry principles offer a roadmap for these advancements, emphasizing the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. ijpsonline.comresearchgate.netnih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. nih.govnih.gov The application of microwave irradiation to the cyclization steps in the formation of the 1,2-oxazole ring could offer a significant improvement over conventional heating methods. nih.gov

Ultrasound-Mediated Reactions: Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This approach could be particularly useful for overcoming activation barriers in the synthesis of sterically hindered 1,2-oxazole derivatives.

Catalytic Approaches: The development of novel catalysts, including metal-based and organocatalysts, could enable more selective and efficient syntheses. For instance, catalysts could facilitate the key cycloaddition reactions under milder conditions, reducing the need for stoichiometric reagents and minimizing byproduct formation.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like ionic liquids, deep eutectic solvents, or even water would significantly reduce the environmental impact of the synthesis. ijpsonline.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxazole (B20620) Synthesis
ParameterConventional MethodsGreen/Sustainable Methods
Energy SourceOil baths, heating mantlesMicrowave irradiation, ultrasound
Reaction TimeHours to daysMinutes to hours
SolventsVolatile organic compounds (e.g., toluene, DMF)Ionic liquids, deep eutectic solvents, water, or solvent-free conditions
ReagentsOften requires stoichiometric and sometimes hazardous reagentsCatalytic amounts of reagents, use of renewable starting materials
Waste GenerationHigher, due to byproducts and solvent useLower, improved atom economy and solvent recycling

Exploration of Unconventional Reactivity Pathways

The chloromethyl group at the 5-position of the 1,2-oxazole ring is a key functional handle, typically exploited for nucleophilic substitution reactions. However, future research should aim to uncover and harness more unconventional reactivity pathways to broaden the synthetic utility of this compound.

Potential areas of exploration include:

Cross-Coupling Reactions: Investigating the participation of the C-Cl bond in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could open up avenues for the direct introduction of diverse carbon and heteroatom substituents at the 5-position.

Radical Chemistry: Exploring the generation of a radical at the chloromethyl position could enable a range of C-C and C-heteroatom bond formations that are complementary to traditional ionic pathways. Photoredox catalysis or other radical initiation methods could be employed to access this reactivity.

Diels-Alder and other Cycloadditions: The 1,2-oxazole ring itself can participate as a diene or dienophile in cycloaddition reactions, although this is less common than for 1,3-oxazoles. lifechemicals.com Investigating the influence of the 3-butyl and 5-(chloromethyl) substituents on the cycloaddition reactivity of the 1,2-oxazole core could lead to the synthesis of complex polycyclic structures.

Ring Transformation Reactions: Studying the stability of the 1,2-oxazole ring under various conditions (e.g., photochemical, thermal, strong base/acid) could reveal novel ring-opening or rearrangement pathways, providing access to different heterocyclic systems.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating discovery. worldwidejournals.com Applying advanced computational methods to this compound can provide valuable insights into its structure, properties, and reactivity.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. mdpi.com This information can help predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed reactivity.

Reaction Mechanism and Transition State Analysis: Computational modeling can be used to elucidate the mechanisms of known reactions and predict the feasibility of novel transformations. By calculating the energies of intermediates and transition states, researchers can identify the most favorable reaction pathways and optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity. worldwidejournals.com This can aid in the rational design of more potent and selective compounds.

Spectroscopic Prediction: Computational methods can accurately predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions can be invaluable for confirming the structure of newly synthesized derivatives.

Table 2: Potential Computational Studies on this compound
Computational MethodPredicted PropertiesApplication
Density Functional Theory (DFT)Electronic structure, HOMO/LUMO energies, electrostatic potentialPredicting reactivity, understanding bonding
Transition State TheoryReaction pathways, activation energiesElucidating reaction mechanisms, optimizing conditions
QSARCorrelation of structure with biological activityGuiding the design of new bioactive molecules
Ab initio methodsNMR spectra, IR/Raman frequenciesAiding in structure elucidation

Strategic Design of Next-Generation Building Blocks Based on the 1,2-Oxazole Core

The unique combination of a lipophilic side chain and a reactive functional group makes this compound an attractive starting point for the development of more complex and functionalized building blocks for drug discovery and materials science. nih.govnih.gov

Strategic design efforts could be directed towards:

Library Synthesis: Utilizing the reactivity of the chloromethyl group, combinatorial libraries of new 1,2-oxazole derivatives can be synthesized by reacting this compound with a diverse range of nucleophiles (e.g., amines, thiols, alcohols, azides). This would provide a collection of compounds for high-throughput screening in various biological assays.

Bioisosteric Replacements: The 1,2-oxazole core can act as a bioisostere for other chemical groups, such as esters and amides, in known bioactive molecules. Future research could involve incorporating the 3-butyl-1,2-oxazole moiety into existing drug scaffolds to improve their pharmacokinetic or pharmacodynamic properties.

Development of Probes and Labels: The chloromethyl group can be used to attach the 1,2-oxazole core to larger molecules, such as proteins or polymers. This could lead to the development of novel fluorescent probes, affinity labels, or functionalized materials.

Fragment-Based Drug Discovery: The this compound molecule itself can be considered a valuable fragment for fragment-based drug discovery campaigns. Its ability to form specific interactions with biological targets can be explored, and the chloromethyl group provides a convenient handle for fragment linking or growing.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical entity, leading to new discoveries in synthetic chemistry, medicinal chemistry, and materials science.

Q & A

What are the key synthetic strategies for regioselective preparation of 3-Butyl-5-(chloromethyl)-1,2-oxazole derivatives?

Level: Advanced
Answer: Regioselective synthesis of chloromethyl-oxazole derivatives can be achieved via cyclization of β-enamino ketoesters with hydroxylamine hydrochloride. This method ensures precise control over the oxazole ring formation, as demonstrated in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates . Key parameters include reaction temperature (e.g., reflux conditions), solvent choice (e.g., dichloromethane for Boc deprotection), and stoichiometric control of hydroxylamine to favor 1,2-oxazole over competing 1,3-oxazole products. NMR monitoring (e.g., singlet resonances for oxazole protons at δ 8.46 ppm in 1H NMR ) is critical for confirming regioselectivity .

How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound?

Level: Basic
Answer:

  • NMR :
    • 1H NMR : The chloromethyl group (-CH2Cl) typically appears as a singlet (~δ 4.5–5.0 ppm). The butyl chain protons show characteristic splitting patterns (e.g., triplet for CH2 adjacent to oxygen) .
    • 13C NMR : The oxazole carbons resonate at δ 108–180 ppm, with the chloromethyl carbon at ~δ 40–45 ppm .
    • 15N NMR : Oxazole nitrogen atoms exhibit distinct shifts (e.g., δ −3.1 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–O = ~1.36 Å, C–N = ~1.30 Å in oxazole rings) and dihedral angles (e.g., ~158° for substituent orientation), as shown in trifluoroacetate derivatives .

What challenges arise in optimizing reaction yields for chloromethyl-oxazole derivatives, and how can by-product formation be mitigated?

Level: Advanced
Answer: Challenges include competing side reactions (e.g., overalkylation, ring-opening) and by-products from incomplete cyclization. Evidence from anti-inflammatory compound synthesis shows yield improvements (20% → 51%) via:

  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
  • Catalyst use : Acidic or basic catalysts (e.g., K2CO3) improve reaction rates .
  • Temperature control : Slow heating reduces decomposition .
    By-products can be minimized via iterative TLC monitoring and column chromatography purification .

How do electronic and steric factors influence the reactivity of the chloromethyl group in this compound during functionalization reactions?

Level: Advanced
Answer:

  • Electronic effects : The electron-withdrawing oxazole ring increases the electrophilicity of the chloromethyl group, favoring nucleophilic substitution (e.g., with amines or thiols).
  • Steric effects : The bulky butyl group at position 3 hinders approach to the chloromethyl site, requiring optimized reaction conditions (e.g., DMF as solvent, elevated temperatures) . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

What computational methods are recommended for predicting the regioselectivity of cyclization reactions in oxazole derivatives?

Level: Advanced
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model transition states and activation energies for cyclization pathways. Studies on β-enamino ketoesters show that regioselectivity correlates with the stability of intermediate enol forms . Software like Gaussian or ORCA can simulate substituent effects (e.g., electron-donating groups favoring 1,2-oxazole formation) .

What are the implications of minor structural discrepancies observed in X-ray crystallographic data for oxazole derivatives, and how should they be interpreted?

Level: Advanced
Answer: Marginal differences in bond lengths (e.g., 0.02–0.05 Å variations in C–N/C–O bonds) may arise from crystal packing forces or dynamic disorder. These do not invalidate structural assignments but highlight the need for complementary techniques (e.g., NMR, IR) . For accurate interpretation, compare data with literature values (e.g., C–O = 1.36 Å in oxazole rings ).

How can the chloromethyl group in this compound be exploited for further derivatization in drug discovery contexts?

Level: Advanced
Answer: The chloromethyl group serves as a versatile handle for:

  • Nucleophilic substitution : Attaching pharmacophores (e.g., amines, azides) to enhance bioavailability or target affinity .
  • Click chemistry : Azide-alkyne cycloaddition for bioconjugation, as demonstrated in fluorogenic labels .
  • Prodrug design : Masking hydroxyl or amine groups via hydrolyzable linkages .

What safety considerations and handling protocols are critical when working with chloromethyl-substituted oxazoles in laboratory settings?

Level: Basic
Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HCl gas) .
  • Protective gear : Gloves and goggles are mandatory; chloromethyl compounds are potential alkylating agents .
  • Storage : Inert atmosphere (N2/Ar) and desiccants prevent hydrolysis .
    Refer to GHS guidelines (e.g., ERG Guide 153) for spill management and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butyl-5-(chloromethyl)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-Butyl-5-(chloromethyl)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.